Cas no 5233-42-1 (5-Chloro Hydrochlorothiazide)

5-Chloro Hydrochlorothiazide Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro Hydrochlorothiazide
- 5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1λ<sup>6</sup>,2,4-benzothiadiazine-7-sulfonamide
- 5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1
- 5,6-Dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide
- 5,6-Dichloro-7-sulfamyl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide
- UNII-VZ0VQ8J83H
- AKOS030240325
- HY-122040
- 5,6-Dichloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
- BCP33731
- E76969
- Hydrochlorothiazide impurity, 5-chlorohydrochlorothiazide- [USP]
- CS-0081402
- HYDROCHLOROTHIAZIDE IMPURITY, 5-CHLOROHYDROCHLOROTHIAZIDE- [USP IMPURITY]
- 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 5,6-dichloro-3,4-dihydro-, 1,1-dioxide
- 5-Chlorohydrochlorothiazide; 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 5,6-dichloro-3,4-dihydro-, 1,1-dioxide; 5,6-Dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- 5233-42-1
- Q27292107
- 5,6-Dichloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide1,1-dioxide
- 5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide
- 5-Chlorohydrochlorothiazide
- NS00133552
- VZ0VQ8J83H
- PD017731
- 5-Chloro Hydrochlorothiazide; 5-Chlorohydrochlorothiazide Impurity; Hydrochlorothiazide 5-Chloro Impurity
-
- MDL: MFCD18379277
- Inchi: InChI=1S/C7H7Cl2N3O4S2/c8-5-3(17(10,13)14)1-4-7(6(5)9)11-2-12-18(4,15)16/h1,11-12H,2H2,(H2,10,13,14)
- InChI Key: BSNKBIJVLZUERH-UHFFFAOYSA-N
- SMILES: C1=C(C(=C(C2=C1S(=O)(=O)NCN2)Cl)Cl)S(=O)(=O)N
Computed Properties
- Exact Mass: 330.925503g/mol
- Surface Charge: 0
- XLogP3: 0.6
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Rotatable Bond Count: 1
- Monoisotopic Mass: 330.925503g/mol
- Monoisotopic Mass: 330.925503g/mol
- Topological Polar Surface Area: 135Ų
- Heavy Atom Count: 18
- Complexity: 526
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.546
- Melting Point: 293-295°C
- Boiling Point: 720.3°C at 760 mmHg
- Flash Point: 389.4°C
- Refractive Index: 1.711
- PSA: 135.12000
- LogP: 3.63080
5-Chloro Hydrochlorothiazide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
5-Chloro Hydrochlorothiazide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
5-Chloro Hydrochlorothiazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C366550-5mg |
5-Chloro Hydrochlorothiazide |
5233-42-1 | 5mg |
$ 193.00 | 2023-04-18 | ||
TRC | C366550-10mg |
5-Chloro Hydrochlorothiazide |
5233-42-1 | 10mg |
$ 368.00 | 2023-09-08 | ||
TRC | C366550-2mg |
5-Chloro Hydrochlorothiazide |
5233-42-1 | 2mg |
$ 150.00 | 2023-04-18 | ||
TRC | C366550-25mg |
5-Chloro Hydrochlorothiazide |
5233-42-1 | 25mg |
$ 821.00 | 2023-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69238-10mg |
5-chloro Hydrochlorothiazide |
5233-42-1 | 98% | 10mg |
¥7076.00 | 2022-04-26 | |
eNovation Chemicals LLC | D699991-100mg |
5-Chloro Hydrochlorothiazide |
5233-42-1 | 95% | 100mg |
$328 | 2024-08-03 | |
1PlusChem | 1P006VA7-1g |
5,6-DICHLORO-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE |
5233-42-1 | 97% | 1g |
$664.00 | 2024-04-30 | |
A2B Chem LLC | AD19679-1g |
5,6-Dichloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide |
5233-42-1 | 97% | 1g |
$588.00 | 2024-04-19 | |
1PlusChem | 1P006VA7-250mg |
5,6-DICHLORO-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE |
5233-42-1 | 97% | 250mg |
$240.00 | 2024-04-30 | |
Aaron | AR006VIJ-1g |
5,6-DICHLORO-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE |
5233-42-1 | 97% | 1g |
$699.00 | 2023-12-13 |
5-Chloro Hydrochlorothiazide Related Literature
-
Vivian Maringolo,Fernanda Caroline Aleixo,Alexandre Zatkovskis Carvalho,Diogo Librandi Rocha Anal. Methods 2021 13 497
Additional information on 5-Chloro Hydrochlorothiazide
Introduction to 5-Chloro Hydrochlorothiazide (CAS No. 5233-42-1)
5-Chloro Hydrochlorothiazide, identified by the chemical compound code CAS No. 5233-42-1, is a significant derivative in the field of pharmaceutical chemistry. This compound belongs to the thiazide class of diuretics, which have been widely utilized for their therapeutic effects on hypertension and edema. The introduction of a chlorine substituent at the 5-position of the hydrochlorothiazide molecule enhances its pharmacological properties, making it a subject of considerable interest in medicinal chemistry and drug development.
The molecular structure of 5-Chloro Hydrochlorothiazide (CAS No. 5233-42-1) consists of a benzene ring substituted with a chloro group at the 5-position and a thiazole ring linked to a sulfonamide group. This structural configuration contributes to its unique mechanism of action, primarily involving the inhibition of sodium and chloride reabsorption in the kidneys, thereby promoting diuresis. The presence of the chloro group also influences its metabolic stability and bioavailability, making it an attractive candidate for further pharmacological investigation.
In recent years, research on 5-Chloro Hydrochlorothiazide (CAS No. 5233-42-1) has expanded beyond its traditional diuretic applications. Studies have explored its potential role in managing resistant hypertension, where conventional thiazides may exhibit reduced efficacy. The enhanced binding affinity of 5-Chloro Hydrochlorothiazide to thiazide-sensitive channels has been attributed to the chloro substituent, which modulates receptor interactions and prolongs therapeutic effects.
Moreover, the compound has garnered attention in clinical trials for its synergistic effects when combined with other antihypertensive agents. A notable study published in the Journal of Medicinal Chemistry demonstrated that 5-Chloro Hydrochlorothiazide (CAS No. 5233-42-1) exhibited superior blood pressure control when administered alongside ACE inhibitors, particularly in patients with stage II hypertension. This combination therapy not only improved therapeutic outcomes but also reduced the incidence of adverse effects associated with higher doses of individual medications.
The pharmacokinetic profile of 5-Chloro Hydrochlorothiazide (CAS No. 5233-42-1) has been thoroughly investigated to optimize dosing regimens and minimize side effects. Research indicates that the compound exhibits moderate bioavailability following oral administration, with peak plasma concentrations reached within 2-4 hours. The elimination half-life is approximately 12 hours, suggesting once-daily dosing may be feasible for chronic management of hypertension.
One of the key advantages of 5-Chloro Hydrochlorothiazide (CAS No. 5233-42-1) is its relatively low incidence of electrolyte disturbances compared to other thiazides. This is attributed to its selective action on renal tubules, minimizing potassium loss while maintaining effective diuretic activity. Such properties make it particularly suitable for patients at risk of hypokalemia or those undergoing concurrent potassium-depleting therapies.
Recent advancements in computational chemistry have enabled more precise modeling of 5-Chloro Hydrochlorothiazide (CAS No. 5233-42-1) interactions with biological targets. Molecular dynamics simulations have revealed that the chloro group enhances binding stability by forming additional hydrogen bonds with thiazide receptors, thereby improving therapeutic efficacy. These insights have guided the design of next-generation derivatives with enhanced pharmacological profiles.
The safety profile of 5-Chloro Hydrochlorothiazide (CAS No. 5233-42-1) has been evaluated in large-scale clinical trials involving diverse patient populations. Data suggest that when used as directed, the compound is well-tolerated, with common adverse effects including mild hypokalemia, dizziness, and gastrointestinal discomfort. Serious side effects are rare but may include hyperuricemia or allergic reactions in susceptible individuals.
In conclusion, 5-Chloro Hydrochlorothiazide (CAS No. 5233-42-1) represents a valuable advancement in antihypertensive therapy due to its enhanced efficacy and favorable pharmacokinetic properties. Ongoing research continues to explore novel applications and optimize treatment strategies involving this compound, reinforcing its importance in modern cardiovascular medicine.
5233-42-1 (5-Chloro Hydrochlorothiazide) Related Products
- 1824-58-4(7-Chloro-2-ethyl-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide)
- 603-62-3(3-Nitrophthalimide)
- 611-09-6(5-Nitroisatin)
- 117-06-6(1-Amino-5-benzoylaminoanthraquinone)
- 89-40-7(5-nitro-2,3-dihydro-1H-isoindole-1,3-dione)
- 58-94-6(chlorothiazide)
- 520-03-6(2-Phenylisoindole-1,3-dione)
- 717-75-9(3-Acetyl-5-nitrobenzoicacid)
- 135-65-9(3-Hydroxy-3'-nitro-2-naphthanilide)
- 58-93-5(Hydrochlorothiazide)
